![molecular formula C12H10ClN3O B1414948 N-(5-Amino-2-chlorophenyl)isonicotinamide CAS No. 1082186-72-8](/img/structure/B1414948.png)
N-(5-Amino-2-chlorophenyl)isonicotinamide
Overview
Description
“N-(5-Amino-2-chlorophenyl)isonicotinamide” is a chemical compound with the molecular formula C12H10ClN3O and a molecular weight of 247.68 g/mol .
Synthesis Analysis
While specific synthesis methods for “N-(5-Amino-2-chlorophenyl)isonicotinamide” were not found, related compounds have been synthesized using various methods. For instance, N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were synthesized from isoniazid (INH) and screened as antimycobacterial agents . Another study reported the synthesis of isonicotinamide derivatives via a one-pot three-component cycloaddition reaction .
Molecular Structure Analysis
The molecular structure of “N-(5-Amino-2-chlorophenyl)isonicotinamide” consists of 12 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(5-Amino-2-chlorophenyl)isonicotinamide” were not found, related compounds have been involved in various reactions. For example, N-(5-methyl-4-oxo-2-arylthiazolidin-3-yl)-isonicotinamide derivatives were obtained via cyclocondensation of N-arylideneisonicotinohydrazide derivatives with thiolactic acid .
Physical And Chemical Properties Analysis
“N-(5-Amino-2-chlorophenyl)isonicotinamide” has a molecular weight of 247.68 g/mol . Additional physical and chemical properties were not found in the search results.
Scientific Research Applications
1. Antimicrobial Activity
N-(5-Amino-2-chlorophenyl)isonicotinamide derivatives have been explored for their antimicrobial properties. For instance, certain triazole derivatives of isonicotinamide exhibited significant activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi (Mishra et al., 2010).
2. Synthesis and Crystal Structures
The compound has been involved in the synthesis and study of crystal structures of pharmaceutical cocrystals. This includes its use in understanding the intermolecular interactions in cocrystals, which is crucial for designing drugs with improved properties (Harriss et al., 2014).
3. Supramolecular Chemistry
N-(5-Amino-2-chlorophenyl)isonicotinamide has been used in the directed assembly of copper(II) carboxylates into infinite 1-D motifs. This demonstrates its utility as a supramolecular reagent in the creation of inorganic-organic hybrid materials (Aakeröy et al., 2003).
4. Anticonvulsant Properties
Some derivatives of N-(5-Amino-2-chlorophenyl)isonicotinamide have been synthesized and evaluated for anticonvulsant activities. These studies contribute to the development of potential treatments for conditions like epilepsy (Idris et al., 2011).
5. Kinetics and Mechanisms in Chemical Reactions
The compound's behavior in various chemical reactions, such as hydrolysis, isomerization, and cyclization, has been studied. This helps in understanding its stability and reactivity in different conditions, which is essential for pharmaceutical applications (Bernard et al., 1986).
Future Directions
properties
IUPAC Name |
N-(5-amino-2-chlorophenyl)pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-2-1-9(14)7-11(10)16-12(17)8-3-5-15-6-4-8/h1-7H,14H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONFQZADUQNRJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-chlorophenyl)isonicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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